1-Iodo-3-methoxy-2-(methoxymethoxy)benzene
Overview
Description
1-Iodo-3-methoxy-2-(methoxymethoxy)benzene is a chemical compound with the molecular formula C9H11IO3 . It has a molecular weight of 294.08600 .
Molecular Structure Analysis
The molecular structure of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene consists of an iodine atom (I) and a methoxy group (-OCH3) attached to a benzene ring . Another methoxymethoxy group (-OCH2OCH3) is also attached to the benzene ring .Scientific Research Applications
Novel Synthesis Processes
- Iodobenzene Derivatives Synthesis : A study by Matsumoto et al. (2008) explored the formation of iodine-substituted benzenes from specific dien-ynes. This process, accelerated by UV irradiation, yields high-quality iodobenzene derivatives, potentially applicable to compounds like 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (Matsumoto, Takase, & Ogura, 2008).
Chemical Modification and Functionalization
- Regioselective Iodination : Zupan, Iskra, and Stavber (1997) demonstrated the regioselective iodination of aromatic ethers at room temperature. This method could be relevant for the selective modification of compounds like 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (Zupan, Iskra, & Stavber, 1997).
Complex Formation and Polymerization
Metal Ion Reactions : Research by Bacon and Wright (1969) on the effects of methoxy-substituents on copper-catalyzed reactions with bromo- or iodo-benzene derivatives highlighted the potential for complex formation and reductive substitution, which could be applicable to compounds like 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (Bacon & Wright, 1969).
Carboxylic Acids in Radical Polymerization : Han and Tsarevsky (2012) investigated the use of hypervalent iodine compounds in the initiation of radical polymerizations. This process, involving acetoxy groups, could be relevant for the polymerization of derivatives of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (Han & Tsarevsky, 2012).
Iodocyclization and Synthesis of Complex Compounds
Synthesis of 3-Iodobenzo[b]furans : Okitsu et al. (2008) presented a method for iodocyclization of certain ethers to alkynes, resulting in the synthesis of 3-iodobenzo[b]furans. This technique could be adapted for the synthesis of complex structures related to 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (Okitsu et al., 2008).
Benzo[h]chromones Synthesis : Sakamoto et al. (2000) developed a novel approach to synthesize benzo[h]chromones, involving intramolecular acyl transfer and ring closure, which could be pertinent to the synthesis of derivatives of 1-Iodo-3-methoxy-2-(methoxymethoxy)benzene (Sakamoto, Honda, Ono, & Uno, 2000).
properties
IUPAC Name |
1-iodo-3-methoxy-2-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHCRVVPXZYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-methoxy-2-(methoxymethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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